
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
Target of Action
Compounds with a thiadiazole group have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that thiadiazole-based compounds can interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Thiadiazole-based compounds have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Thiadiazole-based compounds have been reported to exhibit various biological activities, including anticancer and fungicidal effects .
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide is a valuable tool for studying the role of BTK in various disease models, including cancer, autoimmune diseases, and inflammatory disorders. Its high selectivity for BTK and low toxicity make it a safer and more reliable alternative to other BTK inhibitors currently available. However, this compound is still in the preclinical stage of development and has not been tested in human clinical trials, which limits its potential applications in the clinic.
Zukünftige Richtungen
There are many potential future directions for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide research, including:
- Further preclinical studies to evaluate the efficacy and safety of this compound in different disease models, including solid tumors and autoimmune disorders.
- Development of combination therapies that include this compound with other drugs that target the same or different pathways to enhance its therapeutic effects.
- Investigation of the mechanisms of resistance to this compound and the development of strategies to overcome it.
- Optimization of the synthesis method to improve the yield and purity of this compound and reduce the cost of production.
In conclusion, this compound is a promising small molecule inhibitor that has shown great potential for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Its high selectivity for BTK and low toxicity make it a valuable tool for studying the role of BTK in disease pathogenesis and for developing new therapeutic strategies. Further research is needed to fully understand its mechanism of action and potential applications in the clinic.
Synthesemethoden
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,2,5-thiadiazole-3-amine with 4-piperidone to form N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)acetamide. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. This compound has also been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-15-5-2-13(3-6-15)4-7-17(22)19-14-8-10-21(11-9-14)16-12-18-24-20-16/h2-3,5-6,12,14H,4,7-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPAVMWOAQLOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)
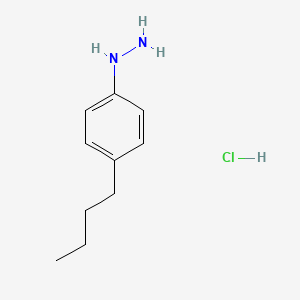

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)
![N-(3-chloro-4-fluorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B2931580.png)
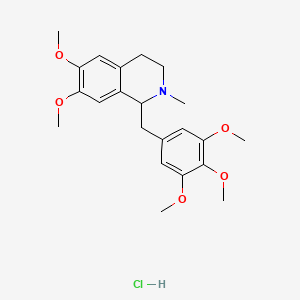
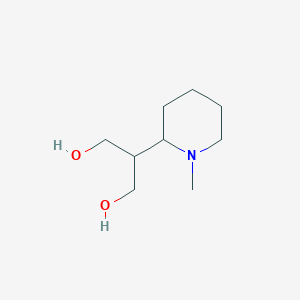
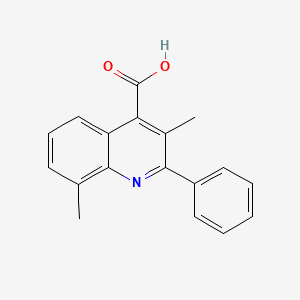
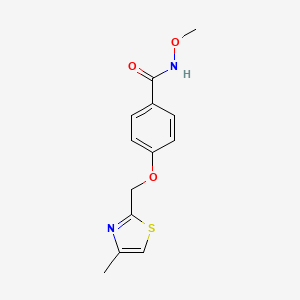
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2931589.png)
![2-(2-Methoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2931590.png)
![1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2931591.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2931593.png)